
Dinaphthalen-1-yl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a type of phthalate ester, which is commonly used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphthalen-1-yl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with naphthalen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Phthalic anhydride+2Naphthalen-1-ol→Dinaphthalen-1-yl benzene-1,2-dicarboxylate+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Dinaphthalen-1-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and naphthalene derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phthalic acid and naphthalene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates and naphthalene derivatives.
Aplicaciones Científicas De Investigación
Dinaphthalen-1-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flexible PVC, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Dinaphthalen-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential reproductive and developmental effects.
Molecular Targets: Binds to estrogen receptors and other hormone receptors, altering their normal function.
Pathways Involved: Affects signaling pathways related to hormone regulation and metabolism.
Comparación Con Compuestos Similares
Dinaphthalen-1-yl benzene-1,2-dicarboxylate can be compared with other phthalate esters:
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the naphthalene groups.
Diethyl Phthalate: Used as a plasticizer but has different physical and chemical properties.
Diundecyl Phthalate: Another phthalate ester with longer alkyl chains, used in different industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.
Propiedades
Número CAS |
138250-88-1 |
|---|---|
Fórmula molecular |
C28H18O4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
dinaphthalen-1-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(30)32-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H |
Clave InChI |
MDBFDMLYPMZKPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


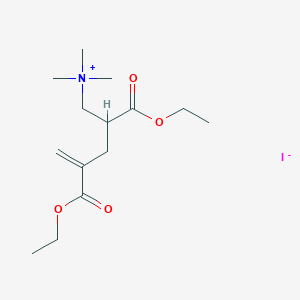
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
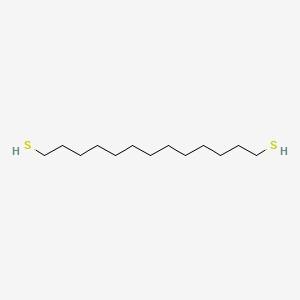
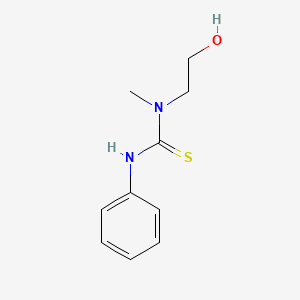
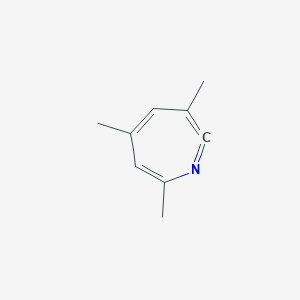
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
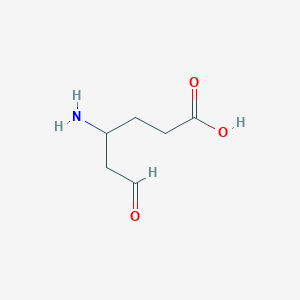
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
